3-[3-(2-Furyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Description
3-[3-(2-Furyl)-1,2,4-oxadiazol-5-yl]propanoic acid is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 2-furyl group at the 3-position and a propanoic acid moiety at the 5-position. The 1,2,4-oxadiazole ring is a five-membered aromatic system containing two nitrogen atoms and one oxygen atom, known for its metabolic stability and role in drug design. This compound is of interest due to its structural similarity to bioactive oxadiazole derivatives, which exhibit antimicrobial, anti-inflammatory, and antitumor activities .
Properties
IUPAC Name |
3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4/c12-8(13)4-3-7-10-9(11-15-7)6-2-1-5-14-6/h1-2,5H,3-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXYVWJULSGVSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NOC(=N2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390381 | |
| Record name | 3-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878437-14-0 | |
| Record name | 3-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclization of Hydrazide Intermediates
A prevalent approach involves the cyclization of hydrazide precursors. Sharma et al. (2025) demonstrated that reacting 3-(2-furoyl)propanoic acid hydrazide (1) with a carbonyl source, such as triethyl orthoformate, in acidic media induces cyclodehydration to form the 1,2,4-oxadiazole core. The reaction proceeds via intermediate thiosemicarbazide formation, followed by intramolecular cyclization under refluxing ethanol (Scheme 1). Key parameters include:
- Catalyst : Concentrated hydrochloric acid (0.5 equiv)
- Temperature : 80°C, 6–8 hours
- Yield : 65–72% after recrystallization (ethanol/water)
This method benefits from readily available starting materials but requires careful control of stoichiometry to minimize byproducts like open-chain ureas.
One-Pot Synthesis Using (N-Isocyanimino)Triphenylphosphorane (NIITP)
A streamlined one-pot strategy, adapted from Bateman et al. (2022), employs NIITP to couple 3-(2-furoyl)propanoic acid (2) with hydroxylamine derivatives. The process occurs in two stages:
- Oxadiazole Formation : Reacting 2 with NIITP (1.1 equiv) in 1,4-dioxane at 80°C for 3 hours generates the monosubstituted oxadiazole intermediate.
- C–H Functionalization : Copper-catalyzed arylation using iodobenzene (1.2 equiv) and 1,10-phenanthroline (40 mol%) at 40°C for 18 hours installs the furyl group.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | 1,4-Dioxane |
| Catalyst | CuI (20 mol%) |
| Ligand | 1,10-Phenanthroline (40 mol%) |
| Yield | 78% (over two steps) |
This method excels in atom economy and avoids isolation of intermediates, making it suitable for gram-scale synthesis.
Microwave-Assisted Cyclocondensation
Khanum et al. (2022) reported a microwave-enhanced route using 3-(2-furoyl)propanoic acid hydrazide (1) and benzaldehyde derivatives. Key steps include:
- Reagent Mixing : Hydrazide (1.0 equiv) and benzaldehyde (1.2 equiv) in ethanol with montmorillonite K10 clay.
- Microwave Irradiation : 60% power, 15 minutes, 150°C.
- Workup : Filtration and recrystallization from dimethylformamide (DMF)/methanol (2:2 v/v).
Advantages :
Continuous Flow Synthesis
Ley et al. (2008) developed a continuous flow system for 1,2,4-oxadiazoles, adaptable to 3-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]propanoic acid. The protocol involves:
- Nitrile Oxide Formation : Reacting furan-2-carbonitrile (3) with hydroxylamine (1.5 equiv) in THF at 25°C.
- Cycloaddition : In-line mixing with methyl propiolate (1.2 equiv) at 50°C, 10-minute residence time.
- Hydrolysis : Saponification of the ester intermediate using NaOH (2.0 M) at 70°C.
Performance Metrics :
| Metric | Value |
|---|---|
| Throughput | 0.5 mmol/hour |
| Overall Yield | 63% |
| Purity | >95% (HPLC) |
This method is ideal for high-throughput applications but demands specialized equipment.
Oxidative Cyclization of Thioamides
Sahin et al. (2002) utilized mercury(II) oxide and iodine to cyclize 3-(2-furoyl)propanoic acid thioamide (4) into the target compound. The reaction proceeds via:
- Thioamide Synthesis : Treating hydrazide (1) with carbon disulfide (2.0 equiv) in pyridine.
- Cyclization : HgO (1.5 equiv) and I₂ (0.5 equiv) in DMF at 100°C, 4 hours.
Outcome :
Comparative Analysis of Methods
Table 1 summarizes critical parameters across synthetic routes:
| Method | Yield (%) | Time | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Hydrazide Cyclization | 65–72 | 6–8 h | Moderate | High |
| NIITP One-Pot | 78 | 21 h | High | Moderate |
| Microwave | 80 | 15 min | Lab-scale | Low |
| Continuous Flow | 63 | 35 min | Industrial | High |
| Oxidative Cyclization | 60–65 | 4 h | Low | Moderate |
Challenges and Optimization Strategies
- Byproduct Formation : The NIITP method generates triphenylphosphine oxide, necessitating silica gel purification.
- Moisture Sensitivity : Oxidative cyclization requires anhydrous conditions; molecular sieves (4Å) improve reproducibility.
- Catalyst Recovery : Copper residues in one-pot syntheses are mitigated by chelating resins (e.g., Chelex 100).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to the formation of reduced oxadiazole derivatives.
Substitution: The compound can participate in substitution reactions, especially at the furan ring, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,5-dicarboxylic acid derivatives, while reduction could produce reduced oxadiazole compounds.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds containing the oxadiazole ring exhibit antimicrobial properties. For instance, studies have shown that derivatives of 1,2,4-oxadiazoles possess activity against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the furyl group enhances this activity by influencing the compound's interaction with microbial membranes.
Anti-inflammatory Properties
In preclinical studies, 3-[3-(2-Furyl)-1,2,4-oxadiazol-5-yl]propanoic acid has demonstrated potential as an anti-inflammatory agent. It appears to inhibit key inflammatory mediators such as cytokines and prostaglandins. This property may be beneficial in developing treatments for chronic inflammatory diseases.
Case Study: Synthesis and Testing
A study synthesized this compound and tested its efficacy against various inflammatory models in vitro and in vivo. The results showed a significant reduction in inflammation markers compared to control groups, suggesting its potential as a therapeutic agent for conditions like arthritis .
Agricultural Applications
Pesticidal Activity
The compound has been evaluated for its pesticidal properties. Its structure allows it to act as a fungicide or herbicide by disrupting critical biological pathways in pests. Research indicates that formulations containing this compound can effectively control certain fungal diseases in crops.
Case Study: Field Trials
Field trials conducted on tomato plants revealed that the application of this compound led to a significant decrease in fungal infections without adversely affecting plant growth. The results suggest its viability as a sustainable agricultural input .
Materials Science
Polymer Development
In materials science, the incorporation of this compound into polymer matrices has been explored for creating advanced materials with enhanced thermal stability and mechanical properties. The compound's unique chemical structure contributes to the formation of cross-linked networks within polymers.
Case Study: Composite Materials
A study focused on developing composite materials using this acid alongside traditional polymers. The resulting composites exhibited improved tensile strength and thermal resistance compared to standard formulations. This advancement could lead to applications in aerospace and automotive industries where material performance is critical .
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of 3-[3-(2-Furyl)-1,2,4-oxadiazol-5-yl]propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Pharmacological Activity
- 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid (POPA): At 150–300 mg/kg (oral), it reduces acetic acid-induced writhing in mice by 31–49.5% and carrageenin-induced inflammation in rats by 42–43%, indicating peripheral analgesic and anti-inflammatory effects .
- Furyl Derivatives: While direct data for the furyl-oxadiazole propanoic acid is lacking, 3-(2-furyl)acrylic acid esters exhibit antimicrobial activity . The furyl group’s electron-rich nature may enhance interactions with microbial targets.
Solubility and Bioavailability
- The phenyl and fluorophenyl analogs are likely lipophilic due to non-polar substituents, limiting water solubility.
- The pyridinyl and methoxyphenyl analogs have higher solubility due to polar groups (pyridine N-atom, methoxy O-atom).
- The furyl analog’s solubility is inferred to be moderate; the furan oxygen may improve solubility compared to phenyl but less than pyridinyl derivatives.
Biological Activity
3-[3-(2-Furyl)-1,2,4-oxadiazol-5-yl]propanoic acid is a novel compound that has garnered attention in pharmacological research due to its promising biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
- IUPAC Name : this compound
- Molecular Formula : C9H8N2O4
- Molecular Weight : 208.173 g/mol
Antimicrobial Activity
Recent studies indicate that compounds with oxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of 3-(furan-2-yl)propenoic acids have shown good activity against various microbial strains:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 64 µg/mL |
| Escherichia coli | Not specified |
| Staphylococcus aureus | Not specified |
These findings suggest that this compound may also possess similar antimicrobial properties due to its structural analogies with other effective compounds .
Antifibrotic Activity
A related class of oxadiazole derivatives has been investigated for their antifibrotic effects. One study demonstrated that certain oxadiazole compounds could significantly reduce connective tissue growth factor (CTGF) gene expression in vitro and mitigate dermal fibrosis in vivo models. Although specific data on this compound is limited, the structural similarities suggest potential for similar therapeutic effects .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the oxadiazole ring may interact with biological targets through covalent bonding or by acting as a competitive inhibitor in various biochemical pathways. This is supported by SAR (Structure-Activity Relationship) studies showing that modifications to the oxadiazole structure can drastically alter biological activity .
Study 1: Antimicrobial Efficacy
In a comparative study of various oxadiazole derivatives, researchers found that compounds similar to this compound demonstrated MIC values ranging from low single-digit micromolar concentrations against E. coli and S. aureus, indicating potent antibacterial activity without significant cytotoxicity up to concentrations of 100 µM .
Study 2: Antifibrotic Potential
Another investigation into the antifibrotic properties of related compounds revealed that certain oxadiazole derivatives could inhibit fibrosis-related gene expression effectively. The study utilized in vitro assays to measure gene expression levels and in vivo models to assess tissue response to treatment. While direct data on the specific compound was not available, the results suggest a promising avenue for further exploration of its therapeutic potential .
Q & A
Q. What are the common synthetic routes for preparing 3-[3-(2-Furyl)-1,2,4-oxadiazol-5-yl]propanoic acid, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclization of a carboxylic acid derivative with a hydroxylamine intermediate. For example, in analogous oxadiazole-containing compounds, a two-step process involves (1) forming an amidoxime intermediate from a nitrile and hydroxylamine, followed by (2) cyclization with a carboxylic acid derivative under acidic or thermal conditions . Yield optimization requires careful control of temperature (e.g., 80–100°C), solvent choice (DMF or EtOAc), and stoichiometric ratios. For instance, reactions in DMF at 80°C for 3 hours achieved 63% yield in structurally related furan-oxadiazole systems . Lower yields (24–40%) in similar syntheses highlight the need for purification via HPLC or recrystallization .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- 1H/13C NMR : Critical for confirming the oxadiazole ring formation and furyl substituent integration. The absence of NH peaks in NMR confirms cyclization .
- HRMS (ESI) : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks with <2 ppm deviation from calculated values) .
- HPLC : Used to isolate the compound from side products, particularly in multistep syntheses where impurities like unreacted nitriles or amidoximes persist .
Q. How does the furyl-oxadiazole motif influence the compound’s solubility and stability?
The 2-furyl group enhances π-π stacking interactions, reducing aqueous solubility but improving stability in organic solvents (e.g., EtOAc or DMF). The oxadiazole ring’s polarity allows partial solubility in polar aprotic solvents, which is critical for biological assays. Stability studies in DMSO (common for stock solutions) should monitor degradation via NMR over 48-hour periods .
Advanced Research Questions
Q. What crystallographic data are available for this compound, and how do intermolecular interactions affect its solid-state properties?
Single-crystal X-ray diffraction of analogous compounds (e.g., 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid) reveals orthorhombic packing (space group Pna21) with hydrogen-bonded dimers between carboxylic acid groups. These interactions stabilize the crystal lattice (unit cell dimensions: a = 6.1298 Å, b = 6.8194 Å, c = 23.426 Å) . The furyl group’s planarity may introduce additional van der Waals interactions, affecting melting points (observed range: 166–235°C in related compounds) .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?
- Oxadiazole Substitution : Replacing the furyl group with pyridinyl or aryl groups modulates receptor binding. For example, pyridinyl analogs show improved affinity for GPR40 receptors .
- Propanoic Acid Chain : Shortening the chain to acetic acid reduces steric hindrance but may compromise solubility. Computational docking (e.g., AutoDock Vina) can predict interactions with targets like CFTR or GPCRs .
Q. How should researchers address contradictions in reported synthetic yields or biological data?
- Yield Discrepancies : Variations (e.g., 24% vs. 63% in similar routes) often stem from purification methods. Validate via TLC monitoring and optimize column chromatography gradients .
- Biological Activity Conflicts : Differences in assay conditions (e.g., cell lines, incubation times) can skew results. Standardize protocols using controls like LY2881835 (a GPR40 agonist) for comparative studies .
Q. What strategies are recommended for evaluating the compound’s potential as a protease inhibitor or ion channel modulator?
- In Vitro Assays : Use fluorescence-based enzymatic assays (e.g., trypsin inhibition) with IC50 determination.
- Electrophysiology : Patch-clamp studies on CFTR-expressing cells can assess ion channel modulation, referencing potentiators like Ivacaftor .
- Metabolic Stability : Incubate with liver microsomes to evaluate CYP450-mediated degradation, using LC-MS for metabolite profiling .
Methodological Notes
- Synthesis Troubleshooting : Low yields may arise from incomplete cyclization. Use IR spectroscopy to confirm oxadiazole ring formation (absence of -C≡N stretch at ~2200 cm⁻¹) .
- Crystallization Tips : Slow evaporation from EtOAc/hexane mixtures improves crystal quality for XRD .
- Biological Assay Design : Include negative controls (e.g., oxadiazole-free analogs) to isolate the furyl group’s contribution to activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
